(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-tert-Butyl-1,2,4-thiadiazol-5-yl)methanol is a chemical compound with the molecular formula C7H12N2OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a thiadiazole ring substituted with a tert-butyl group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-tert-butyl-1,2,4-thiadiazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-tert-Butyl-1,2,4-thiadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3-tert-Butyl-1,2,4-thiadiazol-5-yl)methanol has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features but different functional groups.
1,3,4-Thiadiazole-2,5-dithiol: A thiadiazole compound with two thiol groups, used in different chemical applications.
Uniqueness
(3-tert-Butyl-1,2,4-thiadiazol-5-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group on the thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
861135-97-9 |
---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.